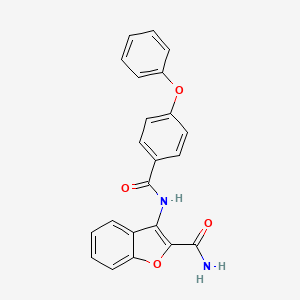

3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Phenoxybenzamido)-1-benzofuran-2-carboxamide, also known as 4-PBBC, is a heterocyclic amide compound that has been studied extensively for its potential applications in a variety of scientific research fields. This organic compound was first synthesized in the early 1990s and has since been used as a starting material for a wide range of synthetic methods. This article will discuss the synthesis method of 4-PBBC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in a variety of scientific research fields. For example, it has been used as a starting material for the synthesis of a range of heterocyclic compounds, such as quinolones, triazoles, and pyridines. It has also been used in the synthesis of a variety of pharmaceutical drugs, such as antibiotics, antivirals, and antifungals. In addition, 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide has been used in the synthesis of a range of polymers, such as polyurethanes and polycarbonates.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such as theStress-activated protein kinase 2a (p38 alpha) . This kinase plays a crucial role in cellular responses to extracellular stimuli such as proinflammatory cytokines or physical stress, leading to the direct activation of transcription factors .

Mode of Action

Compounds with a similar structure, such as phenoxybenzamine, are known to act asnon-specific alpha blockers . They block the action of catecholamines on the adrenergic receptors

Biochemical Pathways

The p38 mapk pathway, which is associated with the stress-activated protein kinase 2a (p38 alpha), is known to regulate protein turnover in the cytoplasm

Result of Action

The interaction of similar compounds with their targets often results in changes in cellular responses to extracellular stimuli

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize, making it an ideal starting material for a wide range of synthetic methods. However, it is important to note that 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide is a highly reactive compound and can be toxic if not handled properly. Furthermore, its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biological systems.

Zukünftige Richtungen

The potential future directions for 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceutical drugs and polymers. In addition, further research could be conducted into the effects of 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide on different biological systems, such as plants, animals, and microorganisms. Furthermore, research could be conducted into the potential toxicity of 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide and its effects on the environment. Finally, further research could be conducted into the potential applications of 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide in the development of novel therapeutic agents and drug delivery systems.

Synthesemethoden

3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, such as the Gabriel synthesis, the Wittig reaction, the Curtius rearrangement, the Ullmann reaction, and the Williamson ether synthesis. The most commonly used method for the synthesis of 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide is the Gabriel synthesis, which involves the reaction of a primary amine with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces a secondary amine, which can then be reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces a tertiary amine, which can then be reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide.

Eigenschaften

IUPAC Name |

3-[(4-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c23-21(25)20-19(17-8-4-5-9-18(17)28-20)24-22(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H2,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNKWHOQPKEEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenoxybenzamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576359.png)

![ethyl 6-[4-(diethylamino)phenyl]-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B6576364.png)

![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576375.png)

![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576391.png)

![N-(3-ethylphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6576407.png)

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)

![3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6576420.png)

![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)

![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576427.png)

![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)